1-Phenyl-2-propenyl acetate
Description
1-Phenyl-2-propenyl acetate (CAS: 2114-33-2; EINECS: 218-314-3) is an allylic acetate with the molecular formula C₁₁H₁₄O₂ and an average molecular mass of 178.231 g/mol . Its IUPAC name, 1-phenylpropan-2-yl acetate, reflects a phenyl group attached to a propenyl backbone esterified with acetic acid. This compound is characterized by a single stereocenter and is frequently utilized in catalytic cross-coupling reactions due to its reactive allylic acetate moiety. Key identifiers include ChemSpider ID 15602 and synonyms such as 2-acetoxy-1-phenylpropane and 1-methyl-2-phenylethyl acetate .
Properties
CAS No. |
7217-71-2 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-phenylprop-2-enyl acetate |
InChI |
InChI=1S/C11H12O2/c1-3-11(13-9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
InChI Key |
WAUKBOOEPYNAGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Vinylbenzyl acetate can be synthesized through various methods. One common approach involves the esterification of alpha-vinylbenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of alpha-vinylbenzyl acetate often involves the acetylene method or the ethylene method . The acetylene method involves the reaction of acetylene with acetic acid under atmospheric pressure using activated carbon-zinc acetate as a catalyst. The ethylene method, on the other hand, uses ethylene, acetic acid, and oxygen with palladium or gold as the main catalyst and potassium acetate as a cocatalyst.
Chemical Reactions Analysis
Types of Reactions: Alpha-Vinylbenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it to alpha-vinylbenzyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Alpha-vinylbenzaldehyde or alpha-vinylbenzoic acid.
Reduction: Alpha-vinylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Alpha-Vinylbenzyl acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymers and copolymers through polymerization reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of adhesives, coatings, and resins.
Mechanism of Action
The mechanism of action of alpha-vinylbenzyl acetate depends on its specific application. In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers. The vinyl group allows for easy incorporation into polymer chains, enhancing the material’s properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity in Catalytic Cross-Coupling Reactions
1-Phenyl-2-propenyl acetate demonstrates distinct reactivity in nickel- and palladium-catalyzed reactions. For instance, in nickel-catalyzed cross-couplings with vinyl bromides, its performance is highly ligand-dependent. With hindered ligands like L4 , allyl dimerization—a major side reaction—is minimized (Table 5 in ). In contrast, less hindered ligands (e.g., L2 ) result in significant dimerization, reducing coupling efficiency .
In palladium-catalyzed asymmetric allylic substitutions, this compound achieves 65% enantiomeric excess (ee) when paired with the fenchol-based phosphonite ligand BIFOP-H, outperforming other monodentate ligands (e.g., oxazoline-based systems) . This highlights its utility in stereoselective C–C bond formation, particularly for branched products.
Comparative Reaction Data Table
Structural and Functional Analogues
(a) Allyl Phenoxyacetate (CAS: 7493-74-5)
- Molecular Formula : C₁₁H₁₂O₃
- Molar Mass : 192.21 g/mol
- Density : 1.102 g/mL
- Unlike this compound, its phenoxy group reduces electrophilicity, limiting utility in cross-couplings.
(b) Vinyl Acetate (CAS: 108-05-4)
- Molecular Formula : C₄H₆O₂
- Molar Mass : 86.09 g/mol
- Applications : A simple acetate used industrially to produce polyvinyl acetate (PVA) for adhesives and paints . Its lack of aromatic or steric hindrance limits use in enantioselective catalysis.
(c) Ethyl 2-Phenylacetoacetate (CAS: 5413-05-8)
Physicochemical Properties
| Property | This compound | Allyl Phenoxyacetate | Vinyl Acetate |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₂O₃ | C₄H₆O₂ |
| Molar Mass (g/mol) | 178.23 | 192.21 | 86.09 |
| Density (g/mL) | Not reported | 1.102 | 0.934 |
| Key Functional Groups | Allylic acetate, phenyl | Phenoxy, allyl ester | Vinyl ester |
Research Findings and Industrial Relevance
- Catalytic Superiority : The combination of this compound with BIFOP-H ligands enables high enantioselectivity (65% ee), making it a preferred substrate for asymmetric synthesis of branched chiral molecules .
- Side Reaction Mitigation : Ligand steric bulk (e.g., L4 ) reduces hydrodehalogenation and dimerization byproducts in nickel catalysis, enhancing coupling efficiency .
- Contrast with Simpler Acetates: Unlike vinyl acetate (used in polymers) or allyl phenoxyacetate (flavoring), this compound’s phenyl and allyl groups synergize to enable complex catalytic transformations .
Q & A
Basic Research Questions
Q. What catalytic systems are commonly employed for allylic substitution reactions with 1-phenyl-2-propenyl acetate, and how do reaction conditions influence product selectivity?
- Methodological Answer : Palladium catalysts, particularly with sterically hindered monodentate ligands like BIFOP-H, are widely used for asymmetric allylic substitutions. The regioselectivity (branched vs. linear products) is controlled by ligand steric bulk and electronic properties. For example, BIFOP-H achieves 65% enantiomeric excess (ee) in reactions with dimethylmalonate, outperforming other ligands due to its rigid fenchol-based structure . Reaction optimization involves adjusting ligand coordination (e.g., π-coordination vs. chelation) and solvent polarity to suppress side reactions like hydrodehalogenation .
Q. How does the steric profile of ligands affect allyl dimerization in nickel-catalyzed cross-couplings involving this compound?
- Methodological Answer : Ligand steric hindrance directly impacts dimerization by limiting undesired allyl-allyl coupling. For instance, using bulky ligands (e.g., L4) reduces allyl dimer formation to <5%, compared to >30% with less hindered ligands (e.g., L2). This is critical in reactions with vinyl bromides, where dimerization competes with cross-coupling efficiency. Computational modeling of transition states aids in rational ligand design .
Advanced Research Questions
Q. What computational strategies are used to predict regioselectivity in Pd-catalyzed allylic substitutions of this compound?
- Methodological Answer : Density Functional Theory (DFT) analyses of Pd-allyl intermediates reveal that regioselectivity correlates with bond distances in transition states. For example, the "trans-to-phosphorus" rule predicts that the allylic phenyl group adopts a trans configuration relative to the phosphorus ligand, with shorter Pd–C1 bonds (2.08–2.13 Å) favoring branched products. Steric maps of ligands (e.g., BIFOP vs. FENOP) further refine predictions by quantifying steric clashes .
Q. How can hydrodehalogenation side reactions be minimized in cross-coupling reactions with this compound?
- Methodological Answer : Hydrodehalogenation is mitigated by:
- Catalyst tuning : Electron-deficient ligands reduce oxidative addition rates of haloarenes.
- Additive optimization : Bases like NaHCO₃ stabilize Pd intermediates, while coordinating solvents (e.g., DMF) suppress proton transfer.
- Substrate pairing : Bromoarenes with electron-withdrawing groups reduce undesired H–X elimination. Experimental validation via GC-MS and kinetic studies is essential .
Q. What role do π-coordination interactions play in enantioselectivity for fenchol-based phosphonite ligands?
- Methodological Answer : Fenchol-derived ligands (e.g., FENOP-Me) form π-coordinated chelate complexes with Pd, stabilizing specific transition states. X-ray crystallography of Pd-allyl intermediates shows that phenyl/anisyl substituents on ligands induce S-enantiomer preference, while pyridyl groups favor R-enantiomers. This stereoelectronic control is quantified using Hammett parameters and non-covalent interaction (NCI) plots .
Data Contradictions and Resolution
Q. Discrepancies in reported enantioselectivity for Pd-catalyzed substitutions: How are these resolved experimentally?
- Methodological Answer : Conflicting ee values (e.g., 65% vs. 50% for similar ligands) arise from subtle differences in ligand purity or reaction scales. Resolution involves:
- Reproducibility checks : Independent synthesis of ligands and substrates.
- Advanced analytics : Chiral HPLC with polarimetric detection to confirm ee.
- In situ monitoring : Reaction progress via NMR or IR spectroscopy identifies kinetic vs. thermodynamic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
